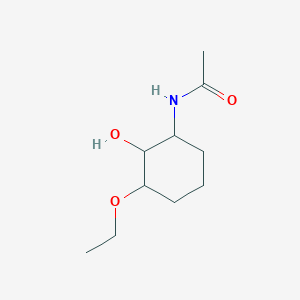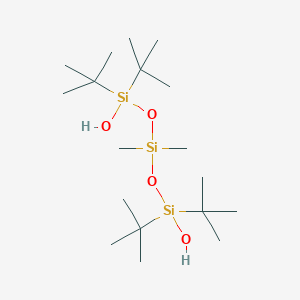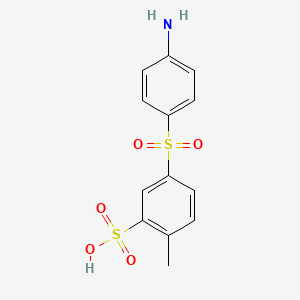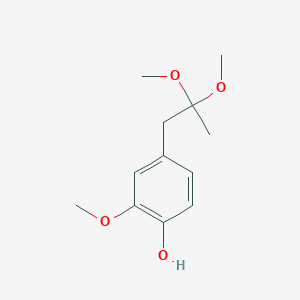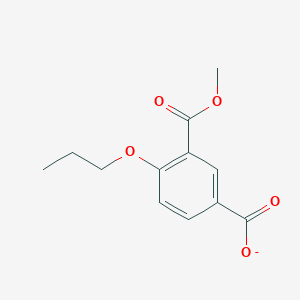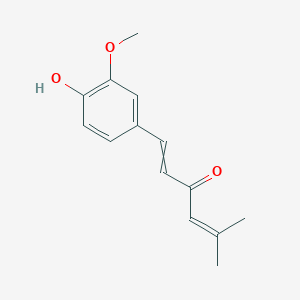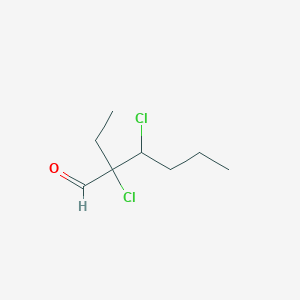![molecular formula C23H29N3O8 B14355605 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol CAS No. 91815-39-3](/img/structure/B14355605.png)
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol is an organic compound characterized by its complex structure, which includes tert-butyl groups and a trinitrophenoxy moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol typically involves multiple steps, starting with the preparation of 2,6-Di-tert-butylphenol. This precursor is synthesized via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Friedel–Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various alkylated or arylated phenols.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as a protective agent against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The trinitrophenoxy group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Dimethyl-6-tert-butylphenol: Used in fuels and as an ultraviolet stabilizer.
Uniqueness
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol stands out due to its combination of tert-butyl and trinitrophenoxy groups, which confer enhanced stability and reactivity. This makes it particularly effective in applications requiring robust antioxidant properties and resistance to oxidative degradation.
Propriétés
Numéro CAS |
91815-39-3 |
|---|---|
Formule moléculaire |
C23H29N3O8 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol |
InChI |
InChI=1S/C23H29N3O8/c1-22(2,3)16-10-14(11-17(20(16)27)23(4,5)6)8-7-9-34-21-18(25(30)31)12-15(24(28)29)13-19(21)26(32)33/h10-13,27H,7-9H2,1-6H3 |
Clé InChI |
XOTSMRWTKFSWDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



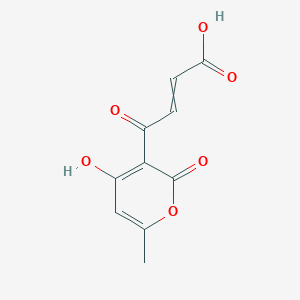
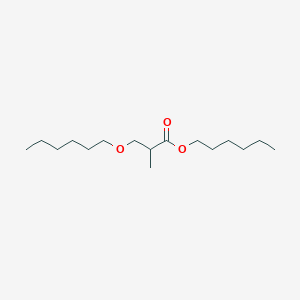
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
